

Technical Comparison Guide: Mass Spectrometry Profiling of 1-Demethylcolchicine vs. Isomers

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Compound of Interest

Compound Name: 1-Demethylcolchicine

CAS No.: 3464-68-4

Cat. No.: B107957

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Executive Summary

1-Demethylcolchicine (1-DMC) is a minor Phase I metabolite of the alkaloid colchicine, formed primarily via hepatic CYP3A4-mediated O-demethylation. While less abundant than its isomers (2-DMC and 3-DMC), accurate identification of 1-DMC is critical in forensic toxicology, pharmacokinetic profiling, and impurity analysis of pharmaceutical grade colchicine.

This guide provides a technical comparison of the mass spectrometry (MS) fragmentation patterns of 1-DMC against its parent compound and major isomeric metabolites. It addresses the analytical challenge of differentiating these regioisomers, where mass spectra are nearly identical, necessitating high-fidelity chromatographic separation.

Key Differentiators at a Glance

Feature	1-Demethylcolchicine	2-Demethylcolchicine	3-Demethylcolchicine	Colchicine (Parent)
Precursor Ion [M+H] ⁺	m/z 386.4	m/z 386.4	m/z 386.4	m/z 400.4
Primary Fragment	m/z 344.2 (-42 Da)	m/z 344.2 (-42 Da)	m/z 344.2 (-42 Da)	m/z 358.2 (-42 Da)
Biological Potency	Low	Intermediate	High	High
Elution Order (RP-LC)	Early (Polar)	Intermediate	Intermediate	Late (Hydrophobic)

Mechanistic Insight: Fragmentation Pathways

The fragmentation of colchicine and its demethylated metabolites in Electrospray Ionization (ESI) positive mode is dominated by the stability of the tropolone ring (Ring C) and the labile nature of the acetamide side chain at C7 (Ring B).

Common Fragmentation Logic

Upon Collision-Induced Dissociation (CID), the protonated molecule [M+H]⁺ undergoes a characteristic neutral loss of ketene (CH₂=C=O, 42 Da) from the acetamide group. This is the diagnostic transition for the entire colchicinoid class.

- Parent (Colchicine):
- Metabolite (1-DMC):

Secondary Fragmentation

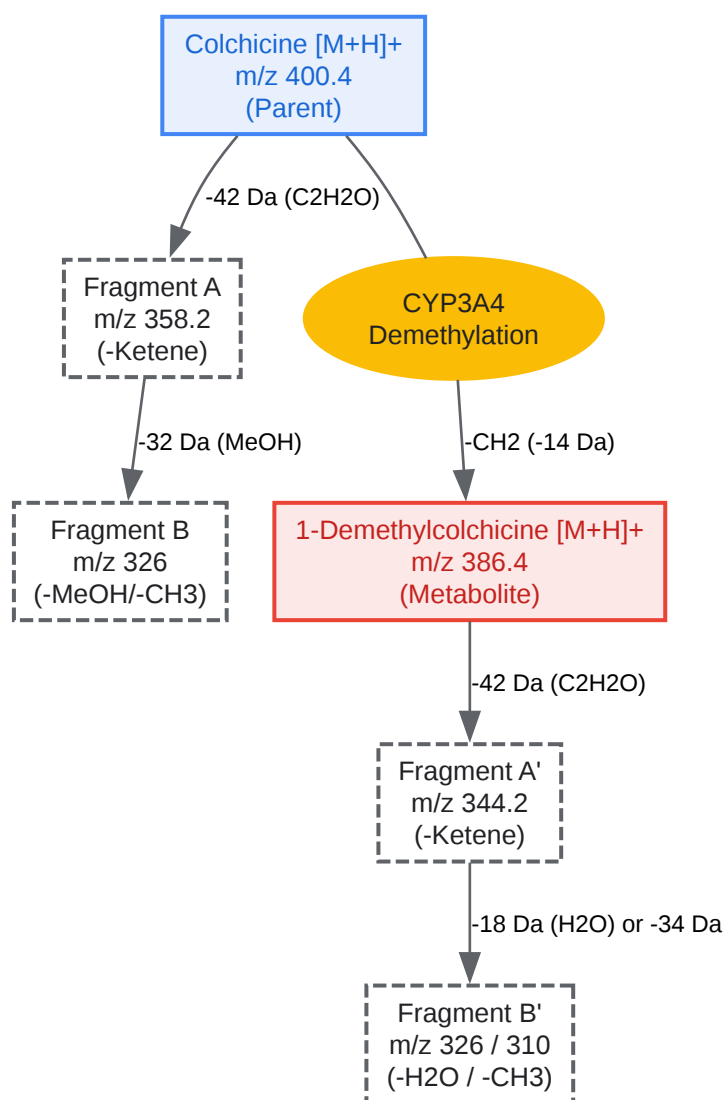
Following the loss of ketene, the resulting amine ion undergoes further degradation:

- Loss of Methyl Radical (•CH₃, -15 Da): Cleavage of remaining methoxy groups on Ring A.
- Loss of Carbon Monoxide (CO, -28 Da): Contraction of the tropolone ring C.

- Loss of Water (H_2O , -18 Da): More pronounced in demethylated metabolites (like 1-DMC) due to the presence of a free phenolic hydroxyl group, which facilitates dehydration pathways not as prevalent in the parent compound.

Structural Visualization of Fragmentation

The following diagram illustrates the parallel fragmentation pathways of Colchicine and 1-Demethylcolchicine.



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Caption: Comparative fragmentation pathways of Colchicine and 1-DMC showing the characteristic ketene loss (-42 Da) common to both.

Comparative Analysis: 1-DMC vs. Isomers (2-DMC / 3-DMC)

The primary analytical challenge is that 1-DMC, 2-DMC, and 3-DMC are isobaric regioisomers (MW 385.42). Their MS/MS spectra are qualitatively similar, making mass spectrometry alone insufficient for absolute identification without chromatographic resolution.

Mass Spectral Overlap

All three isomers exhibit:

- Base Peak: m/z 344 (Loss of ketene).
- Minor Ions: m/z 326, 310.
- Differentiation Strategy: While some studies suggest subtle intensity differences in the m/z 310/326 ratio due to the position of the hydroxyl group (ortho vs. meta effects), these are instrument-dependent. Retention time (RT) is the only reliable differentiator.

Chromatographic Separation (The Solution)

Because the hydroxyl group position affects the molecule's interaction with the stationary phase, the isomers elute at slightly different times on C18 columns.

- 1-DMC: Typically elutes earliest or close to 2-DMC due to the specific polarity conferred by the C1-OH.
- 3-DMC: Often elutes slightly later than 2-DMC.
- Colchicine: Elutes last (most hydrophobic).

Comparison Table

Parameter	1- Demethylcolchicine	2- Demethylcolchicine	3- Demethylcolchicine
Molecular Formula	C ₂₁ H ₂₃ NO ₆	C ₂₁ H ₂₃ NO ₆	C ₂₁ H ₂₃ NO ₆
Exact Mass	385.1525	385.1525	385.1525
MRM Transition (Quant)	386.4 → 344.2	386.4 → 344.2	386.4 → 344.2
MRM Transition (Qual)	386.4 → 326.1	386.4 → 326.1	386.4 → 310.1
Relative Abundance (Metabolism)	Minor (<5%)	Major	Major
Structural Feature	C1-OH (Ring A)	C2-OH (Ring A)	C3-OH (Ring A)

Experimental Protocol: Validated Workflow

This protocol is designed for the differentiation of colchicine metabolites in biological matrices (plasma/urine) using LC-MS/MS.[\[1\]](#)[\[2\]](#)

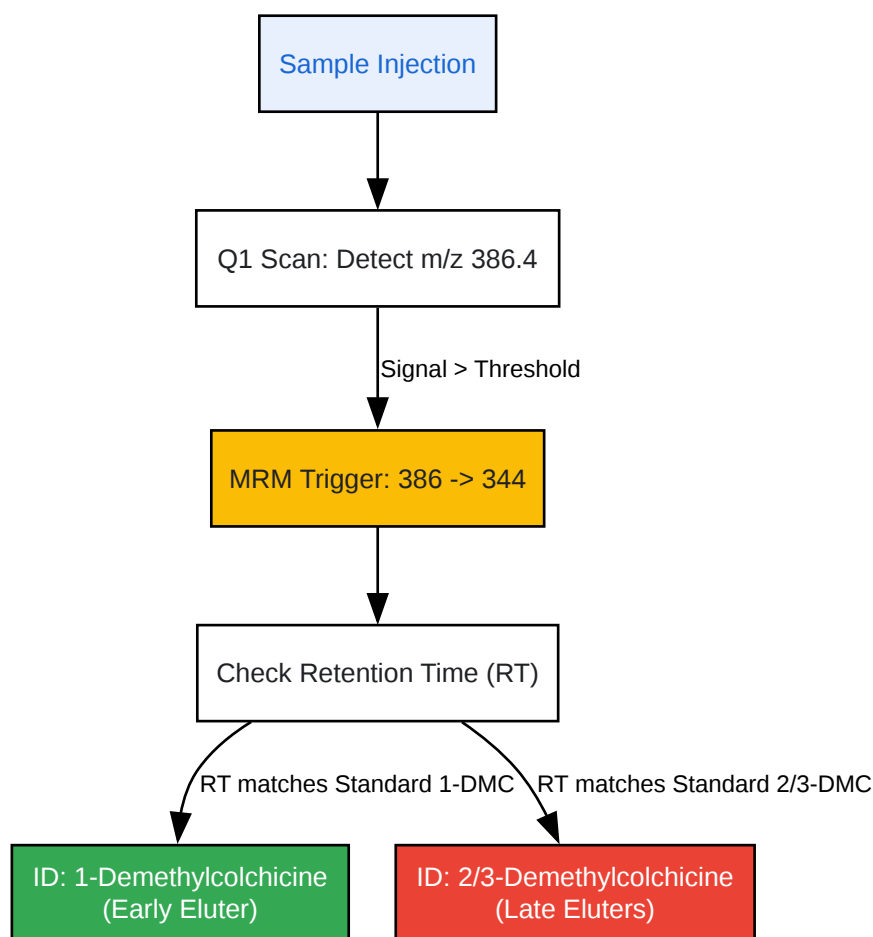
Sample Preparation (Liquid-Liquid Extraction)

- Principle: LLE is preferred over protein precipitation to minimize matrix effects and concentrate the minor 1-DMC metabolite.
- Step 1: Aliquot 100 µL of plasma/urine.
- Step 2: Add Internal Standard (Colchicine-d3 or d6).
- Step 3: Adjust pH to 8.0–9.0 using NaOH (optimizes extraction of the alkaloid base).
- Step 4: Extract with 3 mL Dichloromethane (DCM) or Ethyl Acetate/DCM (3:1).
- Step 5: Vortex (2 min), Centrifuge (3000g, 5 min).
- Step 6: Evaporate organic layer to dryness under nitrogen; reconstitute in Mobile Phase.

LC-MS/MS Parameters

- Instrument: Triple Quadrupole MS (e.g., AB Sciex 5500 or Shimadzu 8050).
- Column: High-strength Silica C18 (e.g., Waters HSS T3 or Agilent Zorbax Eclipse), 2.1 x 100 mm, 1.8 μ m.
- Mobile Phase A: 10 mM Ammonium Acetate + 0.1% Formic Acid in Water.
- Mobile Phase B: Methanol or Acetonitrile.
- Gradient:
 - 0-1 min: 10% B
 - 1-6 min: Linear ramp to 90% B (Crucial for isomer separation)
 - 6-8 min: Hold 90% B
- Ionization: ESI Positive Mode.
 - Spray Voltage: 4500 V
 - Source Temp: 500°C

Analytical Decision Tree



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Caption: Workflow for distinguishing 1-DMC from its isomers using MRM transitions coupled with retention time analysis.

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